molecular formula C9H8N4O2 B2964474 methyl 4-(1H-1,2,3,4-tetrazol-1-yl)benzoate CAS No. 351995-88-5

methyl 4-(1H-1,2,3,4-tetrazol-1-yl)benzoate

Cat. No.: B2964474
CAS No.: 351995-88-5
M. Wt: 204.189
InChI Key: WVKMMKCGEPFVTQ-UHFFFAOYSA-N
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Description

Methyl 4-(1H-1,2,3,4-tetrazol-1-yl)benzoate (C₉H₈N₄O₂, MW 204.19 g/mol) is a heterocyclic aromatic compound featuring a tetrazole ring attached at the para position of a methyl benzoate backbone . The tetrazole group, a five-membered ring with four nitrogen atoms, contributes to its unique electronic and biological properties. Its purity is reported at 95%, with applications hypothesized in medicinal chemistry due to the tetrazole’s role in antibacterial activity .

Properties

IUPAC Name

methyl 4-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-2-4-8(5-3-7)13-6-10-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKMMKCGEPFVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(1H-1,2,3,4-tetrazol-1-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring attached to a benzoate structure. The general formula for this compound is C10H10N4O2C_{10}H_{10}N_{4}O_2. The tetrazole moiety is known for its diverse biological activities and is often incorporated into various pharmacologically active compounds.

Anticancer Activity

Research indicates that derivatives of tetrazole exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Activity
Ovarian Carcinoma (OVCAR-3)< 0.27Highly Active
Breast Adenocarcinoma (MCF-7)4.40Moderate Activity
Renal Adenocarcinoma (786-O)< 1.00Highly Active

In one study, the compound demonstrated IC50 values below 1 µM against ovarian carcinoma cells, indicating potent anticancer activity . Further studies are needed to elucidate the exact mechanisms of action and to explore structure-activity relationships.

Antimicrobial Activity

The tetrazole ring is also associated with antimicrobial properties. Compounds containing tetrazole have been shown to exhibit activity against various bacterial strains. This compound's potential as an antibacterial agent was highlighted in studies where it displayed significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Activity
Staphylococcus aureus15Moderate
Escherichia coli12Moderate

These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, this compound may possess other pharmacological effects:

  • Anti-inflammatory : Compounds with similar structures have shown anti-inflammatory properties in various models.
  • Anticonvulsant : Some tetrazole derivatives are known for their anticonvulsant effects.

Case Studies

Several case studies have been conducted to explore the biological activity of compounds related to this compound:

  • Study on Anticancer Efficacy : A study evaluated the compound against multiple cancer cell lines and established its potency through dose-response curves. The results indicated a promising profile for further development as an anticancer agent .
  • Antimicrobial Screening : Another study investigated the antibacterial properties of methyl tetrazole derivatives against clinical isolates. The results demonstrated effective inhibition against resistant strains .

Comparison with Similar Compounds

Ethyl 3-(1H-Tetrazol-1-yl)benzoate

  • Structure : Ethyl ester with a meta-substituted tetrazole (C₁₀H₁₀N₄O₂, MW 218.21 g/mol) .
  • Key Differences: Substitution Position: Meta vs. Ester Group: Ethyl ester may enhance lipophilicity compared to the methyl group, affecting membrane permeability and metabolic stability .

4-(1H-Tetrazol-1-yl)oxane-4-carboxylic Acid

  • Structure : Combines tetrazole with an oxane (tetrahydrofuran) ring and carboxylic acid (C₇H₁₀N₄O₃, MW 198.18 g/mol) .
  • Key Differences :
    • Solubility : The oxane ring and carboxylic acid group likely improve aqueous solubility compared to the aromatic benzoate ester.
    • Functionality : Carboxylic acid enables salt formation or coordination chemistry, broadening applications in drug formulation or material science .

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate

  • Structure : Features a benzimidazole ring instead of tetrazole (synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate) .
  • Synthesis: Requires Na₂S₂O₅ in DMF, contrasting with tetrazole derivatives that may use copper-catalyzed cycloadditions .

Ethyl 4-((1,1,1,2-Tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate

  • Structure : Contains a tetrafluoro-propan-2-yl linker and pyrazole group (C₂₂H₁₈F₄N₂O₃, MW 422.39 g/mol) .
  • Key Differences :
    • Fluorine Substituents : Fluorine atoms increase electronegativity and metabolic stability, making this derivative more resistant to oxidative degradation.
    • Synthetic Yield : Lower yield (43%) compared to typical tetrazole syntheses, possibly due to steric challenges in the ether linkage formation .

Antibacterial Activity

The tetrazole group in 4-(1H-tetrazol-1-yl)-benzene acetic acid is linked to antibacterial properties . By analogy, methyl 4-(1H-tetrazol-1-yl)benzoate may exhibit similar activity, though the ester group could delay hydrolysis to the active carboxylic acid form, acting as a prodrug .

Solubility and Lipophilicity

  • Methyl Benzoate Derivative : Moderate lipophilicity due to the methyl ester; solubility in organic solvents (e.g., DMF, acetonitrile) is expected .
  • Oxane Derivative : Enhanced water solubility from the carboxylic acid and oxane ring, suitable for aqueous-phase reactions .

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